6-(Azidomethyl)nicotinic acid
Overview
Description
6-(Azidomethyl)nicotinic acid is an organic compound with the molecular formula C7H6N4O2 It is a derivative of nicotinic acid, where the methyl group at the 6-position is substituted with an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azidomethyl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Formation of 6-(Bromomethyl)nicotinic acid: Nicotinic acid is brominated at the 6-position to form 6-(Bromomethyl)nicotinic acid.
Azidation: The bromine atom in 6-(Bromomethyl)nicotinic acid is then substituted with an azido group using sodium azide (NaN3) in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions: 6-(Azidomethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition (click chemistry), to form triazoles.
Common Reagents and Conditions:
Staudinger Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or water.
Click Chemistry: Copper(I) catalysts in the presence of alkyne substrates.
Major Products:
Aminomethyl Derivatives: Formed via reduction of the azido group.
Triazole Derivatives: Formed via cycloaddition reactions with alkynes.
Scientific Research Applications
6-(Azidomethyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is utilized in the development of functional materials, such as polymers and dendrimers, due to its ability to undergo click chemistry.
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 6-(Azidomethyl)nicotinic acid largely depends on its chemical reactivity. The azido group can be transformed into various functional groups, enabling the compound to interact with different molecular targets. For example, in click chemistry, the formation of triazole rings can link the compound to other molecules, potentially altering their biological activity.
Comparison with Similar Compounds
6-(Bromomethyl)nicotinic acid: Precursor in the synthesis of 6-(Azidomethyl)nicotinic acid.
6-(Chloromethyl)nicotinic acid: Another halomethyl derivative of nicotinic acid.
6-(Hydroxymethyl)nicotinic acid: A hydroxyl-substituted derivative.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
6-(azidomethyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-2-1-5(3-9-6)7(12)13/h1-3H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZUSGZROUDCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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